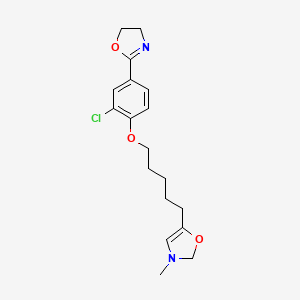
5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, an oxazole ring, and a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-substituted phenyl ring: This step often involves a nucleophilic aromatic substitution reaction where a chloro-substituted phenol reacts with an appropriate electrophile.
Formation of the dihydrooxazole ring: This can be accomplished through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)isoxazole
- 5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)thiazole
Uniqueness
5-(5-(2-Chloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methyl-2,3-dihydrooxazole is unique due to the presence of both oxazole and dihydrooxazole rings in its structure. This combination of functional groups can impart unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C18H23ClN2O3 |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
5-[5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-2H-1,3-oxazole |
InChI |
InChI=1S/C18H23ClN2O3/c1-21-12-15(24-13-21)5-3-2-4-9-22-17-7-6-14(11-16(17)19)18-20-8-10-23-18/h6-7,11-12H,2-5,8-10,13H2,1H3 |
Clave InChI |
QATRCZYQZQDTNV-UHFFFAOYSA-N |
SMILES canónico |
CN1COC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
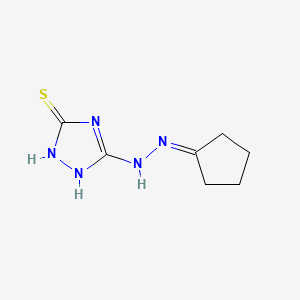
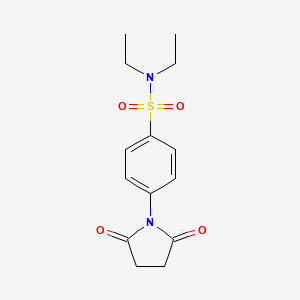
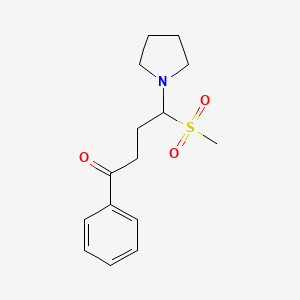
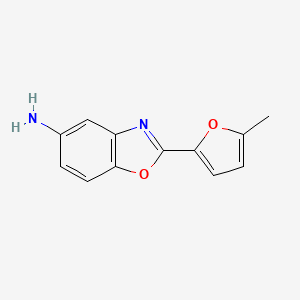
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
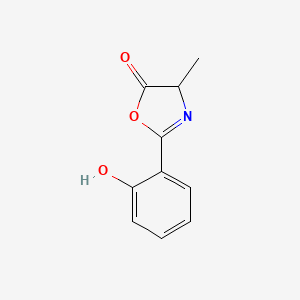

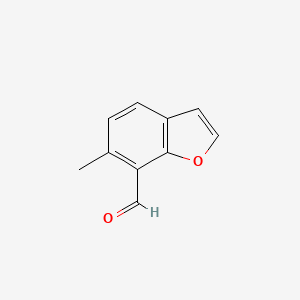
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)
